molecular formula C11H21N B1430449 5-Methyl-2-azaspiro[5.5]undecane CAS No. 1797087-04-7

5-Methyl-2-azaspiro[5.5]undecane

Cat. No. B1430449
CAS RN: 1797087-04-7
M. Wt: 167.29 g/mol
InChI Key: TVLSMDVQXJUDGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-azaspiro[5.5]undecane is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-azaspiro[5.5]undecane is 1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 . This compound contains a total of 34 bonds, including 13 non-H bonds, 2 six-membered rings, and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

5-Methyl-2-azaspiro[5.5]undecane is a liquid at room temperature . The compound has a molecular weight of 167.29 .

Scientific Research Applications

Synthesis of Spiro[5.5]undecane Derivatives

Spiro[5.5]undecane derivatives are of significant interest due to their unique conformational properties. The synthesis of these compounds, including those with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings, has been explored for their potential in creating new materials with specific stereochemical configurations . The 5-Methyl-2-azaspiro[5.5]undecane serves as a key intermediate in the synthesis of these derivatives.

Stereochemistry Research

The study of stereochemistry in spiro compounds is crucial for understanding their conformational dynamics. 5-Methyl-2-azaspiro[5.5]undecane exhibits interesting stereochemical behavior due to the helicity of its spirane skeleton, which can lead to enantiomeric inversion . This makes it a valuable model compound for studying stereochemical principles in organic chemistry.

Development of GABAAR Antagonists

Compounds based on the 3,9-diazaspiro[5.5]undecane structure have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . The modification of the 5-Methyl-2-azaspiro[5.5]undecane core could lead to the development of new pharmaceuticals targeting GABAAR.

Crystallography and Structural Analysis

The crystal structures of spiro[5.5]undecane derivatives provide insights into their molecular geometry and intermolecular interactions. X-ray single-crystal diffraction studies of these compounds can reveal details about their bonding patterns and spatial arrangements, which are essential for designing materials with desired physical properties .

Hydrogen Bonding Studies

Understanding the hydrogen bonding capabilities of spiro compounds is vital for their application in various fields. The study of 1,7-dioxaspiro[5.5]undecane and its solvation by water molecules using spectroscopy and theoretical calculations can inform the design of compounds with specific solvation characteristics .

Catalysis and Chemical Reactions

Spiro[5.5]undecane derivatives have potential applications in catalysis due to their unique structural features. The synthesis of these compounds can lead to the discovery of new catalysts that facilitate chemical reactions, such as the Knoevenagel—Diels—Alder reaction, which is a cornerstone in synthetic organic chemistry .

Safety And Hazards

The safety information for 5-Methyl-2-azaspiro[5.5]undecane indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-methyl-2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-10-5-8-12-9-11(10)6-3-2-4-7-11/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLSMDVQXJUDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC12CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-azaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-azaspiro[5.5]undecane
Reactant of Route 2
5-Methyl-2-azaspiro[5.5]undecane
Reactant of Route 3
5-Methyl-2-azaspiro[5.5]undecane
Reactant of Route 4
5-Methyl-2-azaspiro[5.5]undecane
Reactant of Route 5
5-Methyl-2-azaspiro[5.5]undecane
Reactant of Route 6
5-Methyl-2-azaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.